Combretastatin A-4 phosphate
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Overview
Description
Combretastatin A-4 phosphate is a water-soluble prodrug of combretastatin A-4, a naturally occurring stilbenoid isolated from the bark of the South African tree Combretum caffrum . It is a potent vascular-targeting agent designed to disrupt the blood vessels of cancer tumors, leading to central necrosis . This compound is known for its ability to inhibit tubulin polymerization, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Combretastatin A-4 can be synthesized using the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene . The reaction typically uses potassium carbonate and lithium hydroxide in water as reagents . The resulting combretastatin A-4 can then be converted to its phosphate form by reacting with phosphoric acid.
Industrial Production Methods: Industrial production of combretastatin A-4 phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation of combretastatin A-4 from natural sources or its chemical synthesis, followed by phosphorylation to produce the water-soluble prodrug .
Chemical Reactions Analysis
Types of Reactions: Combretastatin A-4 phosphate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized combretastatin A-4 derivatives.
Scientific Research Applications
Combretastatin A-4 phosphate has a wide range of scientific research applications:
Mechanism of Action
Combretastatin A-4 phosphate exerts its effects by binding to the β-subunit of tubulin at the colchicine-binding site . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and causing mitotic arrest in cancer cells . The compound also induces morphological changes in endothelial cells, increasing vascular permeability and disrupting tumor blood flow . These effects result in extensive tumor necrosis and growth inhibition .
Comparison with Similar Compounds
Combretastatin A-4 phosphate is unique among vascular-targeting agents due to its potent tubulin polymerization inhibition and ability to induce rapid tumor necrosis . Similar compounds include:
Colchicine: Another tubulin-binding agent with similar vascular-disrupting properties.
Ombrabulin: A derivative of combretastatin A-4 in clinical trials for cancer treatment.
AVE8062, BNC105P, SCB01A: Other combretastatin analogs with improved potency and cellular spectrum.
This compound stands out for its rapid action and effectiveness in preclinical and clinical studies, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C18H19O8P-2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/p-2/b6-5- |
InChI Key |
WDOGQTQEKVLZIJ-WAYWQWQTSA-L |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-] |
Origin of Product |
United States |
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